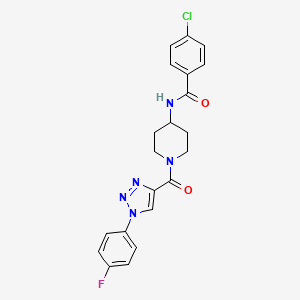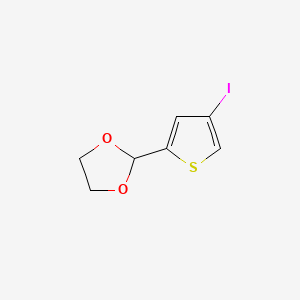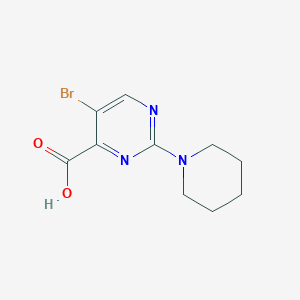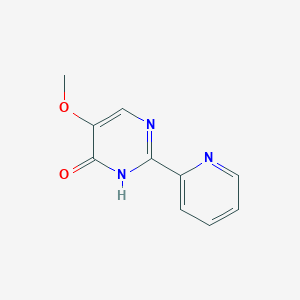![molecular formula C21H22F3N5O2 B2660236 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1172487-88-5](/img/structure/B2660236.png)
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzimidazole, piperazine, and trifluoromethoxyphenyl group. Benzimidazoles are a type of heterocyclic aromatic organic compound and are an important class of compounds with a wide range of applications in medicine, particularly as antiparasitic drugs . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The trifluoromethoxyphenyl group is a common motif in medicinal chemistry, known for its ability to improve the metabolic stability and bioavailability of drug molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole and piperazine rings in separate steps, followed by their connection via a methylene (CH2) bridge . The trifluoromethoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The benzimidazole and piperazine rings would add rigidity to the structure, while the trifluoromethoxyphenyl group would likely be in a plane perpendicular to these rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole, piperazine, and trifluoromethoxyphenyl groups. The benzimidazole and piperazine rings might undergo electrophilic substitution reactions, while the trifluoromethoxy group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would influence properties such as its solubility, melting point, and reactivity .Applications De Recherche Scientifique
Pharmaceuticals and Medicinal Chemistry
Imidazoles are essential heterocyclic motifs in drug discovery. This compound’s structural features make it a promising candidate for pharmaceutical applications. Researchers are investigating its potential as a drug scaffold for designing novel therapeutics. Specific areas of interest include:
- Anticancer Agents : The compound’s benzimidazole and piperazine moieties may contribute to anticancer activity .
Analytical Chemistry
Researchers are using this compound for:
- Chromatographic Analysis : Developing methods for its detection and quantification in complex samples .
Materials for Sensing and Detection
The benzimidazole core may exhibit interesting sensing properties. Researchers are exploring its use in:
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3987–4002. Link
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c22-21(23,24)31-16-7-5-15(6-8-16)25-20(30)14-29-11-9-28(10-12-29)13-19-26-17-3-1-2-4-18(17)27-19/h1-8H,9-14H2,(H,25,30)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYANAQFJCHYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Fluoro-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]pyridine-3-carboxamide](/img/structure/B2660161.png)
![3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2660164.png)

![1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2660167.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide](/img/structure/B2660168.png)



![2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2660174.png)
